Acetophenone, semicarbazone
Overview
Description
Acetophenone semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The reaction of acetophenone with hydrazine carboxamide produces a simple semicarbazone .
Synthesis Analysis
The synthesis of Acetophenone semicarbazone involves the reaction of acetophenone with hydrazine carboxamide . This process is often carried out in a one-pot reaction, which is a type of synthesis that allows for the preparation of a compound in a single reaction vessel .Molecular Structure Analysis
Acetophenone semicarbazone contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .Chemical Reactions Analysis
Acetophenone, the precursor to Acetophenone semicarbazone, is used in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions, including three- and four-component reactions .Physical And Chemical Properties Analysis
Acetophenone semicarbazone is a crystalline solid . It has a molecular formula of C9H11N3O and an average mass of 177.203 Da .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- Application : Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Methods : There are several methods for the preparation of acetophenone, one of which involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO (balloon) in the presence of Et3N in DMF at 60 °C .
- Results : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . Some naturally occurring acetophenone derivatives have demonstrated antifungal activities .
2. Synthesis of Nanocrystalline Copper Oxide
- Application : Semicarbazone derivatives of 2-4, dihydroxy acetophenone are synthesized and used as a chelating agent to form a complex with Copper as Copper (II) semicarbazone derivative . This complex is then used as a precursor for the synthesis of nanocrystalline Copper oxide .
- Methods : The synthesised Copper (II) semicarbazone complex was studied for its complex formation IR analysis, decomposition studies using TGA .
- Results : The method successfully employed the use of Copper (II) semicarbazone complex for the synthesis of nano Copper oxide .
3. Antibacterial Activity
- Application : Semicarbazone derivatives have been found to exhibit antibacterial activity . For instance, 2-(aryl or alkyl)-N-phenylhydrazine-1-carboxamides were synthesized and their antibacterial activity was evaluated .
- Methods : The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH . The antibacterial activity was screened against five bacterial strains .
- Results : Some of the semicarbazone derivatives showed antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
4. Synthesis of Heterocyclic Compounds
- Application : Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It is an interesting synthon in most organic reactions and is commercially available or readily accessible, making it an ideal synthon for multicomponent reactions .
- Methods : There are several methods for the preparation of acetophenone, one of which involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO (balloon) in the presence of Et3N in DMF at 60 °C .
- Results : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . Some naturally occurring acetophenone derivatives have demonstrated antifungal activities .
5. Anticonvulsant Activity
- Application : Semicarbazone derivatives have been found to exhibit anticonvulsant activity . For instance, metaflumizone, a semicarbazone derivative, is used as an eco-friendly insecticide .
- Methods : The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH .
- Results : Some of the semicarbazone derivatives showed anticonvulsant activity .
6. Antioxidant Activity
- Application : Semicarbazone derivatives have been found to exhibit antioxidant activity . For instance, Cu (II), Zn (II), Ni (II) complexes of 3-carbaldehyde-chromone semicarbazone have DNA binding properties and antioxidant activities .
- Methods : The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH .
- Results : Some of the semicarbazone derivatives showed antioxidant activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(E)-1-phenylethylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYGYOMIMOSCX-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone, semicarbazone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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